(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Overview
Description
(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: is a chiral organic compound characterized by a cyclopentane ring substituted with a heptyne group and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone and hept-1-yne as the primary starting materials.
Reaction Steps:
Grignard Reaction: Cyclopentanone is first converted to its Grignard reagent using magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with hept-1-yne to form the intermediate alcohol.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the (1R,2S)-enantiomer.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors for efficiency.
Chemical Reactions Analysis
(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in the heptyne group can be reduced to form an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Alkyl halides, strong bases.
Major Products Formed: Ketones, carboxylic acids, alkenes, alkanes, ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: is compared with similar compounds such as:
Cyclopentanol: Lacks the heptyne group.
Hept-1-yne: Lacks the cyclopentane ring.
Other Chiral Alcohols: Similar in structure but differ in the position or type of substituents.
The uniqueness of This compound lies in its chiral nature and the presence of both a hydroxyl group and a triple bond, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2S)-2-hept-1-ynylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11-13H,2-5,7,9-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKFWCLAYOWEF-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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